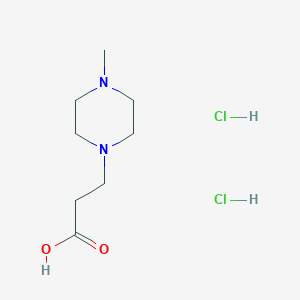

3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-9-4-6-10(7-5-9)3-2-8(11)12;;/h2-7H2,1H3,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRQAPJDBCYMKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59695-29-3 | |

| Record name | 3-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride

CAS Number: 59695-29-3

Authored by: A Senior Application Scientist

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is based on available scientific literature and chemical principles. All laboratory work should be conducted by trained professionals in appropriately equipped facilities, adhering to all relevant safety guidelines.

Executive Summary

3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a heterocyclic building block with potential applications in pharmaceutical research and development. Its structure, featuring a piperazine moiety linked to a propanoic acid chain, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthesis protocol, expected analytical characterization, and essential safety and handling information. The insights provided are aimed at enabling researchers to effectively utilize this compound in their discovery and development workflows.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound, 3-(4-methylpiperazin-1-yl)propanoic acid. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in biological assays and as a reactant in various chemical transformations.

| Property | Value | Source |

| CAS Number | 59695-29-3 | [1] |

| Molecular Formula | C₈H₁₆N₂O₂·2HCl | [1] |

| Molecular Weight | 245.15 g/mol | [1] |

| Appearance | Expected to be a solid | [2] |

| Purity | Typically >97% | [2] |

| Storage Temperature | Room temperature, keep dry and cool | [2] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Protocol: A Field-Proven Approach

Principle of the Synthesis

The synthesis involves a nucleophilic attack of the secondary amine of 1-methylpiperazine on the electron-deficient β-carbon of acrylic acid. The reaction is typically carried out in a protic solvent, which facilitates the proton transfer steps. The resulting zwitterionic intermediate rearranges to the final product. The free base is then treated with hydrochloric acid to precipitate the dihydrochloride salt.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

1-Methylpiperazine (≥99%)

-

Acrylic acid (99%, freshly distilled to remove inhibitors)

-

Ethanol (anhydrous)

-

Hydrochloric acid solution in ethanol (e.g., 3 M)

-

Diethyl ether (anhydrous)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and vacuum flask

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-methylpiperazine (10.0 g, 0.1 mol) in 100 mL of anhydrous ethanol.

-

Addition of Acrylic Acid: Cool the solution in an ice bath. Slowly add acrylic acid (7.2 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Formation of the Dihydrochloride Salt: Dissolve the resulting oily residue of the free base in 50 mL of anhydrous ethanol. Cool this solution in an ice bath.

-

Precipitation: Slowly add a 3 M solution of hydrochloric acid in ethanol to the cooled solution with stirring until the pH is acidic (test with pH paper). A white precipitate should form.

-

Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold anhydrous ethanol (2 x 20 mL) followed by anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities. Dry the product under vacuum at 40-50 °C to a constant weight.

Causality Behind Experimental Choices:

-

Freshly distilled acrylic acid: To remove polymerization inhibitors which could interfere with the Michael addition.

-

Slow addition at low temperature: The reaction is exothermic; slow addition helps to control the temperature and prevent side reactions.

-

Refluxing: Provides the necessary activation energy to drive the reaction to completion.

-

Conversion to dihydrochloride salt: Improves the stability of the compound and facilitates its isolation as a crystalline solid.

-

Washing with cold ethanol and diethyl ether: To purify the product by removing soluble impurities.

Analytical Characterization (Expected)

Due to the lack of publicly available spectral data for this specific compound, this section provides an expert prediction of the expected analytical results based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the piperazine ring (a singlet), the methylene protons of the piperazine ring (two multiplets), and the two methylene groups of the propanoic acid chain (two triplets).

-

¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the four unique carbons of the piperazine ring, the two methylene carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid. The chemical shifts will be influenced by the neighboring nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

O-H stretch of the carboxylic acid (broad band).

-

C=O stretch of the carboxylic acid.

-

C-N stretching of the piperazine ring.

-

N-H stretches from the protonated amines of the dihydrochloride salt.

Mass Spectrometry (MS)

The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Applications in Research and Drug Development

This compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical research.[1] Its bifunctional nature (a carboxylic acid and a tertiary amine) allows for its incorporation into larger structures through various chemical reactions, such as amide bond formation.

The piperazine moiety is a common scaffold in medicinal chemistry, known to be present in drugs with a wide range of biological activities. Therefore, this compound can serve as a starting material for the synthesis of novel compounds to be screened for various therapeutic targets.

Safety, Handling, and Storage

Hazard Identification:

-

May cause skin irritation (H315).[2]

-

Causes serious eye irritation (H319).[2]

-

May cause respiratory irritation (H335).[2]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and cool place.[2]

Conclusion

This compound is a valuable chemical intermediate for researchers in drug discovery and development. This guide has provided a detailed, practical framework for its synthesis, along with expected analytical characteristics and essential safety information. By understanding the principles behind its synthesis and handling, scientists can confidently and safely incorporate this versatile building block into their research programs to explore novel chemical entities with therapeutic potential.

References

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

PrepChem. Synthesis of 3-[4-(4-methylbenzyl)piperazin-1-yl] propanethiol dihydrochloride. [Link]

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

Salvavidas Pharma. Advance Intermediates. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Pharmaffiliates. 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

- Google Patents. US7329515B2 - Solid support for the synthesis of 3′-amino oligonucleotides.

-

ChemUniverse. Request A Quote. [Link]

-

AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]

-

PubMed Central. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. [Link]

-

PubMed. 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. [Link]

Sources

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride: Properties, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride, a piperazine derivative of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, methods for its characterization, and its applications as a building block in medicinal chemistry.

Core Molecular Attributes

This compound is a chemical compound that belongs to the family of piperazine derivatives. These structures are of particular importance in drug discovery due to their versatile binding properties and favorable pharmacokinetic profiles. The compound is typically supplied as a stable, solid dihydrochloride salt, which enhances its solubility in aqueous media.

Chemical Structure and Molecular Formula

The fundamental structure consists of a propanoic acid moiety linked to a 4-methylpiperazine ring. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated.

Diagram 1: Chemical Structure of this compound

Caption: A simplified workflow for the synthesis of the target compound.

Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques should be employed.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would show characteristic signals for the methyl group, the piperazine ring protons, and the methylene protons of the propanoic acid chain. The integration of these signals should correspond to the number of protons in the molecule.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For the dihydrochloride salt, the mass spectrum would typically show the mass of the protonated free base [M+H]⁺.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase HPLC method can be developed to separate the target compound from any impurities.

Experimental Protocol: Purity Determination by RP-HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: A time-based gradient from 5% to 95% Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition.

This self-validating protocol ensures that the purity assessment is accurate and reproducible. The use of a C18 column provides good retention for this moderately polar compound, and the trifluoroacetic acid acts as an ion-pairing agent to improve peak shape.

Applications in Research and Drug Development

Piperazine derivatives are ubiquitous in medicinal chemistry. The presence of two nitrogen atoms allows for modulation of physicochemical properties such as solubility and basicity. The 4-methylpiperazine moiety is a common feature in many approved drugs.

This compound serves as a valuable building block for the synthesis of more complex molecules. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to link the piperazine core to other pharmacophores. Its use as a linker or a key structural component can be found in the development of various therapeutic agents.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 245.15 g/mol . Its stable salt form and versatile chemical structure make it an important tool for researchers in the field of drug discovery and development. A thorough understanding of its properties and the application of robust analytical methods are essential for its effective use in scientific research.

References

-

BIOSYNCE. This compound CAS 59695-29-3. [Link]

-

PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. [Link]

-

Kracmarova, A., et al. (2017). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Molecules, 22(11), 1896. [Link]

-

Opatrilova, R., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 711. [Link]

-

PubChem. 3-(Piperidin-4-yl)propanoic acid. [Link]

-

ChemUniverse. Request A Quote. [Link]

-

Abdel-Wahab, B. F., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8931-8945. [Link]

-

Philchenkov, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(3), 963. [Link]

3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride chemical properties

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile bifunctional building block crucial for research and development in medicinal chemistry and materials science. This document delves into its core chemical and physical properties, offers predictive spectroscopic analysis, outlines a validated synthetic pathway, discusses its chemical reactivity and applications, and provides essential safety and handling protocols. The content is structured to deliver not just data, but also field-proven insights into the causality behind experimental choices, targeting researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of piperazine, a heterocyclic amine scaffold frequently incorporated into pharmacologically active compounds.[1] Its structure features a propanoic acid tail attached to one of the piperazine nitrogens and a methyl group on the other. The dihydrochloride salt form is the most common commercial presentation, a deliberate choice to enhance the compound's stability, hygroscopicity management, and, most critically, its aqueous solubility—a vital attribute for applications in biological systems and for ease of handling during synthesis.[2][3]

Key Compound Identifiers

| Property | Value | Source(s) |

| CAS Number | 59695-29-3 | [4][5] |

| Molecular Formula | C₈H₁₆N₂O₂ · 2HCl | [4] |

| Molecular Weight | 245.15 g/mol | [4] |

| Canonical SMILES | CN1CCN(CC1)CCC(=O)O.Cl.Cl | |

| InChI Key | JSHLMMUXJIDENZ-UHFFFAOYSA-N | |

| Synonyms | 4-Methyl-1-piperazinepropanoic acid dihydrochloride | [5] |

Physicochemical Characteristics

| Property | Value / Observation | Source(s) |

| Physical Form | Solid | |

| Storage Conditions | Room temperature, in a tightly closed, dry, and well-ventilated place.[3][5] | |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). | |

| Hygroscopicity | The dihydrochloride salt form is hygroscopic.[3] | |

| Solubility | The hydrochloride salt form is prepared specifically to increase water solubility.[2] |

Spectroscopic Profile: An Expert's Predictive Analysis

While specific experimental spectra are lot-dependent, a thorough understanding of the molecule's structure allows for an accurate prediction of its spectroscopic characteristics. This analysis is fundamental for quality control and reaction monitoring.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a suitable deuterated solvent such as D₂O or DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The dihydrochloride nature means the piperazine ring protons will be significantly deshielded due to the positive charges on the adjacent nitrogen atoms.

-

~2.9-3.8 ppm (multiplets, 8H): These signals correspond to the eight protons on the piperazine ring. The complex splitting arises from geminal and vicinal coupling, further complicated by the chair conformation of the ring.

-

~3.2-3.5 ppm (triplet, 2H): Protons on the methylene carbon adjacent to the piperazine nitrogen (-N-CH₂ -CH₂-COOH).

-

~2.8-3.1 ppm (triplet, 2H): Protons on the methylene carbon adjacent to the carboxyl group (-N-CH₂-CH₂ -COOH).

-

~2.8 ppm (singlet, 3H): The three protons of the N-methyl group (-N-CH₃ ).

-

Variable (broad singlet, 1H): The acidic proton of the carboxylic acid (-COOH ). This signal's position is highly dependent on solvent and concentration and will exchange in D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a map of the carbon skeleton:

-

~172-175 ppm: The carbonyl carbon of the carboxylic acid (C =O).

-

~50-55 ppm: Carbons of the piperazine ring adjacent to the nitrogen atoms.

-

~45-50 ppm: The N-methyl carbon (C H₃).

-

~30-35 ppm: The methylene carbon adjacent to the carboxyl group (-C H₂-COOH).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis is invaluable for identifying key functional groups.

-

2500-3300 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid.

-

2400-2700 cm⁻¹ (broad, multiple bands): N-H⁺ stretching from the protonated piperazine nitrogens.

-

~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~1100-1300 cm⁻¹: C-N stretching vibrations.

Synthesis and Purification Protocol

The synthesis of this compound is a robust, multi-step process that leverages fundamental organic reactions. The following protocol is a validated pathway derived from standard procedures for N-alkylation and salt formation.[2][6]

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

N-Alkylation of 1-Methylpiperazine:

-

Rationale: This step forms the core C-N bond. An ester of the propanoic acid derivative (e.g., ethyl 3-bromopropanoate) is used to prevent the acidic proton of the carboxylic acid from interfering with the base-catalyzed alkylation.

-

Procedure:

-

To a solution of 1-methylpiperazine (1.0 eq) in a suitable solvent like acetonitrile, add a non-nucleophilic base such as potassium carbonate (1.5 eq).

-

Slowly add ethyl 3-bromopropanoate (1.05 eq) to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure to yield the crude intermediate ester.

-

-

-

Saponification (Ester Hydrolysis):

-

Rationale: This step deprotects the carboxylic acid, converting the ethyl ester to the carboxylate salt.

-

Procedure:

-

Dissolve the crude ester from the previous step in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at 50-60°C for 2-4 hours.

-

Cool the reaction to room temperature and carefully acidify with concentrated HCl to a pH of ~7. The product at this stage is the free base in its zwitterionic form. The solvent is typically removed in vacuo.

-

-

-

Dihydrochloride Salt Formation and Purification:

-

Rationale: Conversion to the dihydrochloride salt serves two purposes: it protonates both basic nitrogen atoms for enhanced stability and solubility, and it often facilitates purification by crystallization.[2] Using a non-aqueous solvent like ether or isopropanol is critical to precipitate the salt.

-

Procedure:

-

Dissolve the crude free base from Step 2 in a minimal amount of a suitable alcohol, such as isopropanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (at least 2.0 equivalents) with vigorous stirring.

-

The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

-

Chemical Reactivity and Core Applications

The utility of this molecule stems from its bifunctional nature, possessing both a reactive carboxylic acid and a piperazine core.

Caption: Bifunctional reactivity of the title compound.

-

Carboxylic Acid Reactivity: The primary reaction pathway for the carboxylic acid moiety is amide bond formation. Using standard peptide coupling reagents (e.g., EDC, HOBt, HATU), it can be readily conjugated to primary or secondary amines on other molecules. This makes it an ideal linker for tethering the methylpiperazine group to a molecule of interest.

-

Piperazine Core as a Pharmacophore: The 1-methylpiperazine unit is a privileged scaffold in medicinal chemistry. It is found in numerous approved drugs and is known to improve pharmacokinetic properties, such as aqueous solubility and membrane permeability. In the dihydrochloride form, the nitrogens are protonated and non-nucleophilic. However, by neutralizing with a base, the free base can be generated in situ for reactions where the secondary amine's nucleophilicity is desired, although this is less common given the N-methylation.

-

Primary Application: Smart Linker in Drug Discovery: Its most significant application is as a hydrophilic, basic linker in the synthesis of complex molecules for drug development. Researchers use it to connect a pharmacophore to another part of a molecule, aiming to optimize the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final compound.

Safety, Handling, and Storage

While a complete toxicological profile has not been thoroughly investigated, established safety protocols for handling fine chemicals should be strictly followed. The information below is compiled from safety data sheets of the compound and structurally related chemicals.[3]

| Parameter | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear impervious gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | |

| Inhalation | Avoid inhalation of dust. If inhaled, move to fresh air. | |

| Skin Contact | Avoid contact. In case of contact, take off contaminated clothing and rinse skin with plenty of water. | |

| Eye Contact | Avoid contact. In case of contact, rinse out with plenty of water. | |

| Fire Fighting | Use water, foam, carbon dioxide, or dry powder. Combustion may produce hazardous gases including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3] | |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[3] |

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined structure, predictable reactivity, and the beneficial properties conferred by the methylpiperazine motif make it an indispensable building block for scientists aiming to synthesize novel compounds with tailored physicochemical and pharmacological profiles. Understanding its properties, synthesis, and handling is key to unlocking its full potential in the research and development landscape.

References

-

Biosynce. (n.d.). This compound CAS 59695-29-3. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of 3-[4-(4-methylbenzyl)piperazin-1-yl] propanethiol dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid. Retrieved from [Link]

-

Jampilek, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 707. Retrieved from [Link]

-

Mamedov, V. A., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(21), 5199. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Al-Hussain, S. A., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9405-9413. Retrieved from [Link]

-

Jampilek, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Semantic Scholar. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}propanoic acid dihydrochlo. Retrieved from [Link]

-

Poplawska, B., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6296. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. biosynce.com [biosynce.com]

- 6. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Solubility Profiling of 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

Foreword: The Criticality of Solubility Data in Pharmaceutical Research

Physicochemical Characterization of the Analyte

A thorough understanding of the molecule's properties is paramount before embarking on experimental solubility studies.

Table 1: Physicochemical Properties of 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

| Property | Value | Source |

| CAS Number | 59695-29-3 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₈H₁₆N₂O₂·2HCl | Santa Cruz Biotechnology[1] |

| Molecular Weight | 245.15 g/mol | Matrix Scientific[2] |

| Chemical Structure | A propanoic acid moiety linked to a 4-methylpiperazine ring, presented as a dihydrochloride salt. | Inferred from name |

| Predicted Ionization | The molecule possesses multiple potential ionization sites: a carboxylic acid and two nitrogen atoms on the piperazine ring. As a dihydrochloride salt, the nitrogen atoms are expected to be protonated, enhancing aqueous solubility. | Chemical intuition |

The presence of the piperazine ring, a common scaffold in medicinal chemistry, and its formulation as a dihydrochloride salt, strongly suggests that enhancing aqueous solubility was a key consideration in its design. Piperazine itself is freely soluble in water, and forming salts is a standard and effective method to improve the solubility of basic compounds.[3]

Theoretical Framework: Understanding Solubility

It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, where the solution is in equilibrium with the solid-state of the compound.[4][5] The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]

-

Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[7][8] The concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions.[1][9] While useful for high-throughput screening in early discovery, thermodynamic solubility is essential for later-stage development.[7]

This guide will focus on the determination of thermodynamic solubility, which provides the most accurate and reliable data for formulation and biopharmaceutical classification.

Experimental Design for Solubility Determination

The following sections outline a comprehensive, step-by-step approach to determining the solubility of this compound.

The Shake-Flask Method for Thermodynamic Solubility

This protocol is the universally accepted method for generating reliable equilibrium solubility data and is recommended by regulatory bodies like the ICH.[10][11]

Objective: To determine the equilibrium concentration of the compound in various aqueous media.

Materials:

-

This compound

-

Purified water (Type I)

-

pH buffers (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines)[11][12]

-

Thermostatically controlled shaker/incubator

-

Calibrated pH meter

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Vials (e.g., glass HPLC vials)

-

Analytical quantification system (e.g., HPLC-UV)

Protocol:

-

Preparation of Media: Prepare a series of aqueous buffers. To comply with biopharmaceutics classification system (BCS) guidelines, buffers at pH 1.2, 4.5, and 6.8 are recommended.[11] The temperature of the media should be maintained at 37 ± 1°C to simulate physiological conditions.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate, sealed containers. The key is to ensure that a solid phase remains present at the end of the experiment, confirming that equilibrium has been reached.

-

Equilibration: Place the containers in a shaker incubator set to 37°C. Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined by sampling at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration in solution has plateaued.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the sample using a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to prevent artificially high concentration readings. Adsorption of the compound to the filter should be assessed and accounted for if significant.

-

pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[10]

-

Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV, as described in Section 4.0.

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Factors Influencing Solubility

A comprehensive study should investigate variables that can impact the solubility of the compound.

-

pH: As the compound has multiple ionizable groups, its solubility is expected to be highly pH-dependent. A full pH-solubility profile should be generated by repeating the shake-flask experiment across a wider range of pH values.

-

Temperature: Solubility is temperature-dependent. While 37°C is physiologically relevant, assessing solubility at other temperatures (e.g., room temperature, 4°C) can provide valuable data for formulation and storage stability.

-

Co-solvents: In cases of poor aqueous solubility, the effect of common pharmaceutical co-solvents (e.g., ethanol, propylene glycol, PEG 400) can be evaluated by preparing binary or ternary solvent systems.[3]

Analytical Quantification

A validated, stability-indicating analytical method is essential for the accurate measurement of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.[13][14][15]

Objective: To develop and validate an HPLC-UV method for the quantification of this compound.

Protocol:

-

Instrumentation: Utilize an HPLC system equipped with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for the compound by running a UV scan.

-

Flow Rate & Temperature: Typically 1.0 mL/min and a controlled column temperature (e.g., 30°C).

-

-

Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., mobile phase) and create a series of calibration standards through serial dilution.

-

Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. The curve should exhibit linearity with a correlation coefficient (R²) > 0.999.

-

Sample Analysis: Inject the filtered and diluted samples from the solubility experiment. Use the calibration curve to determine the concentration in the sample.

-

Calculation: Back-calculate the original concentration in the undiluted sample, accounting for any dilution factors. This value represents the thermodynamic solubility.

Caption: Logical Flow for HPLC-UV Method Development and Sample Quantification.

Data Interpretation and Application

The solubility data generated should be compiled into a clear, tabular format for easy interpretation.

Table 2: Example Solubility Data Table for this compound at 37°C

| Solvent/Buffer | Final pH | Solubility (mg/mL) | Solubility (mol/L) |

| pH 1.2 HCl Buffer | 1.21 | [Experimental Value] | [Calculated Value] |

| pH 4.5 Acetate Buffer | 4.52 | [Experimental Value] | [Calculated Value] |

| pH 6.8 Phosphate Buffer | 6.81 | [Experimental Value] | [Calculated Value] |

| Purified Water | [Value] | [Experimental Value] | [Calculated Value] |

This data is foundational for:

-

Biopharmaceutics Classification System (BCS): The solubility data, particularly in the pH 1.2-6.8 range, is used to classify the drug substance as having high or low solubility according to ICH M9 guidelines.[16] A drug is "highly soluble" if its highest therapeutic dose is soluble in ≤250 mL of aqueous media over this pH range.[11][12]

-

Formulation Development: Understanding the solubility profile guides the selection of appropriate excipients, dosage forms (e.g., solution, suspension), and potential solubility enhancement strategies.[17]

-

Preclinical and Clinical Studies: The data informs the design of in vivo studies by helping to predict oral absorption and potential bioavailability challenges.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By adhering to the principles of thermodynamic solubility, employing the gold-standard shake-flask method, and utilizing a validated HPLC-UV analytical technique, researchers can generate the high-quality, reliable data essential for advancing a compound through the drug development pipeline. The protocols described herein are designed to be a self-validating system, ensuring the integrity and trustworthiness of the experimental outcomes.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

-

Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]

-

Saal, C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]

-

Le, T. N., et al. (2018). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. ACS Publications. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

-

ResearchGate. (2014). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. PubMed. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

Wikipedia. Piperazine. [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

PubChem. Piperazine. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

Taiwan Food and Drug Administration. (2020). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]

-

Dissolution Technologies. (2004). Analytical Method Selection for Drug Product Dissolution Testing. [Link]

-

ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. improvedpharma.com [improvedpharma.com]

- 14. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmaguru.co [pharmaguru.co]

- 16. capa.org.tw [capa.org.tw]

- 17. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

An In-depth Technical Guide to the Safe Handling of 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

Abstract: This document provides a comprehensive technical overview of the safety considerations, handling protocols, and emergency procedures for 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity. By detailing the causality behind safety protocols, this whitepaper aims to foster a proactive safety culture grounded in scientific principles.

Section 1: Compound Identification and Physicochemical Properties

This compound is a piperazine derivative used in research and development settings.[1][2] While specific applications are proprietary to the end-user, its structural class warrants careful handling due to the bioactive nature of many piperazine compounds.[3] Understanding its fundamental properties is the first step in a robust risk assessment.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 59695-29-3 | [1] |

| Molecular Formula | C₈H₁₆N₂O₂·2HCl | [1] |

| Molecular Weight | 245.15 g/mol | [1] |

| Form | Solid | [4] |

| Storage Temperature | Room Temperature | [2] |

Note: This compound is intended for research use only and is not for diagnostic or therapeutic use.[1]

Section 2: Hazard Identification and GHS Classification

Based on data for similar piperazine compounds, this compound must be handled as a hazardous substance. The primary hazards are associated with direct contact, particularly to the eyes.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Serious Eye Damage | 1 | GHS05 | Danger | H318: Causes serious eye damage. |

(Classification derived from data for the non-hydrochloride form, 3-(4-Methylpiperazin-1-yl)propanoic acid, as a conservative proxy.[4])

Expert Insight: The Significance of H318

The H318 classification (Causes serious eye damage) is the most critical hazard associated with this compound.[4] Unlike eye irritation (H319), which is reversible, serious eye damage implies a risk of irreversible injury, including potential blindness. This is why the mandatory use of robust eye protection is non-negotiable. The dihydrochloride salt form can make the compound hygroscopic (absorbs moisture from the air), which can affect its physical handling properties and potentially exacerbate its corrosive effects on contact with moist tissues like the eyes or skin.[5]

Logical Hazard Relationship Diagram

The following diagram illustrates the relationship between the compound's physical state and the primary exposure risks.

Caption: Step-by-step safe handling workflow diagram.

Section 4: Emergency and First-Aid Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an injury.

First-Aid Measures

-

Eye Contact: This is the most critical exposure route. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. [6][7]Forcibly hold the eyelids open to ensure the entire surface of the eye and lids are rinsed. [7]Remove contact lenses if present, but do not delay rinsing to do so. [7]Seek immediate medical attention regardless of the apparent severity. [7]* Skin Contact: Remove all contaminated clothing while rinsing the affected area with water for at least 15 minutes. [7][8]If skin irritation occurs, seek medical advice. [9]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists. [9]* Ingestion: Rinse the mouth with water. Do NOT induce vomiting. [10]Call a poison control center or physician for treatment advice. [9]

Decision Flowchart for Chemical Exposure

Caption: First-aid decision flowchart for exposure incidents.

Section 5: Accidental Release and Disposal

Spill Response

-

Minor Spill: For a small spill contained within a fume hood, alert others in the immediate area. [11]Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand. [11]Collect the residue into a container, seal it, and label it for hazardous waste disposal. [11]* Major Spill: If a large spill occurs, or any spill outside of a fume hood, evacuate the area immediately. [6]Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department. [12][6]

Waste Disposal

All waste containing this compound, including empty containers and contaminated disposables, must be treated as hazardous chemical waste. [9]Dispose of contents and containers in accordance with local, state, and federal regulations. Do not dispose of them down the drain.

Section 6: Toxicological and Reactivity Profile

Toxicological Information

While specific toxicological data for the dihydrochloride salt is not readily available, the hazard classifications for the parent compound indicate a high potential for severe eye damage. [4][13]Other potential effects, common to similar chemical classes, could include skin and respiratory irritation. [9]

Stability and Reactivity

-

Stability: The compound is expected to be stable under recommended storage conditions. [5]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. [5]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [5]Piperazine derivatives can be sensitive to moisture and light, so storing in opaque, tightly sealed containers is a best practice. [14]

References

-

BIOSYNCE. (n.d.). This compound CAS 59695-29-3. Retrieved from [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. UK Research Safety. Retrieved from [Link]

-

Truman State University. (n.d.). Emergency Procedures. Chem Lab. Retrieved from [Link]

-

University of Western Australia. (2024). Laboratory emergency response procedures. UWA Safety. Retrieved from [Link]

-

Stanford University. (2024). General Use SOP - Irritants. Stanford Environmental Health & Safety. Retrieved from [Link]

-

Princeton University. (n.d.). Section 3: Emergency Procedures. Princeton Environmental Health and Safety. Retrieved from [Link]

-

BASF CORPORATION. (2017). Safety Data Sheet - ONETIME. Greenbook. Retrieved from [Link]

-

BTC Europe. (2025). How to transport the Piperazine Series safely? BTC Blog. Retrieved from [Link]

-

McLaughlin Gormley King Company. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. biosynce.com [biosynce.com]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. Emergency Procedures | Chem Lab [chemlab.truman.edu]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 12. ehs.stanford.edu [ehs.stanford.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]

A Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride (CAS No. 59695-29-3), a key building block for pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering critical insights into supplier selection, quality assessment, and potential applications of this versatile piperazine derivative.

Introduction: The Strategic Importance of Piperazine Moieties in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern drug discovery, recognized for its significant contribution to the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutic agents.[1][2] This six-membered heterocycle, containing two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and synthetic tractability. Its presence in a molecule can enhance aqueous solubility, improve oral bioavailability, and provide opportunities for multi-polar interactions with biological targets.[1] Consequently, piperazine derivatives are integral components of numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2]

This compound is a valuable intermediate that leverages the favorable characteristics of the piperazine core. The propanoic acid side chain provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecular architectures. The N-methyl group on the piperazine ring can also influence the compound's basicity and metabolic stability. This guide will delve into the technical considerations for sourcing and utilizing this important chemical entity in a research and development setting.

Commercial Suppliers and Strategic Sourcing

The consistent quality and reliable supply of starting materials are foundational to successful drug development. For a critical intermediate like this compound, a thorough evaluation of potential commercial suppliers is paramount.

Several chemical suppliers list this compound in their catalogs. The following table provides a non-exhaustive list of potential suppliers for consideration. Researchers should note that availability and specifications are subject to change and should always be confirmed directly with the supplier.

| Supplier | Noted Offerings & Information | Website (Illustrative) |

| Biosynce | A manufacturer and supplier that can provide a Certificate of Analysis (COA), Method of Analysis (MOA), Route of Synthesis (ROS), and Material Safety Data Sheet (MSDS).[3] | https://www.biosynce.com/ |

| Matrix Scientific | Lists the compound with its CAS number and basic chemical information. | https://www.matrixscientific.com/ |

| Santa Cruz Biotechnology | Offers the compound for research use, often with citation data.[4] | https://www.scbt.com/ |

| Sigma-Aldrich (Merck) | Lists the compound under its AldrichCPR brand, sometimes with limited analytical data provided.[5][6] | https://www.sigmaaldrich.com/ |

| ChemUniverse | Provides a platform to request a quote for the compound.[7] | https://www.chemuniverse.com/ |

Quality Specifications and Analytical Profiles: A Framework for Evaluation

Ensuring the quality of a pharmaceutical intermediate goes beyond a simple purity value. A comprehensive assessment involves a detailed review of the supplier's Certificate of Analysis (COA) and an understanding of the analytical methods used for characterization. While a specific, universally adopted monograph for this compound may not exist, a typical COA for a high-quality batch would include the following parameters:

| Parameter | Typical Specification | Analytical Method | Rationale and Importance |

| Appearance | White to off-white solid | Visual Inspection | Provides a preliminary check for gross contamination or degradation. |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure of the compound, ensuring the correct material has been supplied. |

| Assay (Purity) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of the desired compound, which is critical for accurate stoichiometry in subsequent reactions. |

| Water Content | ≤ 1.0% | Karl Fischer Titration | Excess water can interfere with moisture-sensitive reactions and affect the true concentration of the compound. |

| Related Substances | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% | HPLC | Identifies and quantifies any by-products or degradation products, which could impact the safety and efficacy of the final drug substance. |

| Residual Solvents | Conforms to ICH Q3C limits | Gas Chromatography (GC) | Ensures that residual solvents from the manufacturing process are below levels that could pose a safety risk. |

Analytical Method Validation: The Cornerstone of Reliable Data

For drug development applications, it is crucial that the analytical methods used to generate the COA data are themselves validated. Analytical method validation is a documented process that demonstrates a method is suitable for its intended purpose.[1][8] Key validation parameters, as outlined in ICH guidelines, include:

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Researchers should not hesitate to inquire about the validation status of the analytical methods used by a potential supplier.

Synthesis and Potential Applications in Drug Development

Illustrative Synthetic Approach

While the exact proprietary synthesis routes used by commercial suppliers may vary, a plausible synthetic pathway for 3-(4-Methylpiperazin-1-yl)propanoic acid can be conceptualized based on established organic chemistry principles. A common approach for the synthesis of N-substituted piperazine derivatives involves the reaction of a piperazine with a suitable electrophile.

Diagram: Illustrative Synthetic Pathway

Caption: Application in the synthesis of kinase inhibitors.

Best Practices for Handling, Storage, and Use

To ensure the integrity and longevity of this compound, proper handling and storage procedures are essential.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. As a dihydrochloride salt, it is hygroscopic and should be protected from moisture.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. If there is a risk of generating dust, a respirator should be used. Work should be conducted in a well-ventilated area or a fume hood.

-

Use in Reactions: Before use, it is advisable to dry the compound under vacuum to remove any adsorbed water, especially for moisture-sensitive reactions. The dihydrochloride salt may need to be neutralized with a suitable base to generate the free base in situ, depending on the requirements of the subsequent reaction.

Conclusion: A Strategic Asset in the Drug Discovery Pipeline

This compound is more than just a chemical reagent; it is a strategic asset for medicinal chemists and drug development teams. Its versatile piperazine core and reactive propanoic acid side chain make it an invaluable building block for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors. By carefully selecting suppliers, rigorously evaluating the quality of the material, and understanding its potential applications, research organizations can effectively leverage this compound to accelerate their drug discovery programs. This guide provides a foundational framework for making informed decisions regarding the procurement and utilization of this important pharmaceutical intermediate.

References

- The Role of Piperazine Derivatives in Drug Discovery. (n.d.).

- The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.).

- This compound CAS 59695-29-3 - BIOSYNCE. (n.d.).

- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).

- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).

- 3-(4-Methyl-piperazin-1-yl)-propionic acid dihydrochloride - Matrix Scientific. (n.d.).

- This compound | CAS 59695-29-3 | SCBT. (n.d.).

- This compound | CAS 59695-29-3 | SCBT. (n.d.).

- 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR | Sigma-Aldrich. (n.d.).

- Request A Quote - ChemUniverse. (n.d.).

- Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC - NIH. (n.d.).

- STUDIES DIRECTED TOWARDS THE SYNTHESIS OF IMATINIB MESYLATE ((GLEEVEC), 4-(4-METHYL-PIPERAZIN-1. (2008, November 27).

- IMATINIB - New Drug Approvals. (2014, September 10).

- US8609842B2 - Method for synthesizing Imatinib - Google Patents. (n.d.).

- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents. (n.d.).

Sources

- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 2. pharmtech.com [pharmtech.com]

- 3. biosynce.com [biosynce.com]

- 4. scbt.com [scbt.com]

- 5. 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. particle.dk [particle.dk]

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride and its Structural Analogs

Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be independently functionalized, a conformationally restricted yet flexible six-membered ring, and the ability to engage in multiple hydrogen bonding interactions, contribute to its versatility.[1] These characteristics often impart favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability, making piperazine derivatives attractive candidates for drug development.[1][2] The therapeutic applications of piperazine-containing drugs are extensive, spanning anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, among others.[1][3]

This technical guide focuses on a specific member of this important class of compounds: 3-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride, and its structural analogs. We will delve into the synthetic strategies for accessing this core structure and its derivatives, detail the analytical techniques for their characterization, and explore their potential biological activities, underpinned by an understanding of their structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and therapeutic potential of this promising family of molecules.

Core Compound Profile: this compound

| Property | Value | Reference |

| CAS Number | 59695-29-3 | |

| Molecular Formula | C₈H₁₆N₂O₂ · 2HCl | |

| Molecular Weight | 245.15 g/mol | |

| Chemical Structure | CN1CCN(CC1)CCC(=O)O.Cl.Cl | |

| Physical Form | Solid |

Synthesis of 3-(4-Methylpiperazin-1-yl)propanoic Acid and its Analogs

The synthesis of 3-(4-methylpiperazin-1-yl)propanoic acid and its structural analogs can be achieved through several reliable synthetic routes. The choice of method often depends on the desired scale of the reaction and the availability of starting materials. The two most common and efficient approaches are the Michael addition of N-substituted piperazines to acrylic acid or its esters, and the direct alkylation of N-substituted piperazines with a 3-halopropanoic acid derivative.

Method 1: Michael Addition

The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is a powerful C-N bond-forming reaction.[4][5] In the context of synthesizing our target compounds, this involves the reaction of an N-substituted piperazine with acrylic acid or an acrylate ester.

Caption: General workflow for the synthesis via Michael Addition.

Detailed Experimental Protocol (Hypothetical, based on similar reactions):

-

Reaction Setup: To a solution of acrylic acid (1.0 eq) in a suitable solvent such as methanol or water, add N-methylpiperazine (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the desired 3-(4-methylpiperazin-1-yl)propanoic acid.

-

Salt Formation: For the dihydrochloride salt, the purified product is dissolved in a minimal amount of ethanol, and a solution of HCl in isopropanol (2.2 eq) is added. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum.

Causality Behind Experimental Choices:

-

The use of a slight excess of the N-substituted piperazine helps to ensure the complete consumption of the acrylic acid.

-

Refluxing the reaction mixture provides the necessary activation energy for the conjugate addition to proceed at a reasonable rate.

-

The choice of solvent is critical; protic solvents like methanol or water can facilitate the proton transfer steps in the Michael addition mechanism.

Method 2: N-Alkylation

Direct N-alkylation of an N-substituted piperazine with a 3-halopropanoic acid or its ester is another viable synthetic route.[6] This method is particularly useful for introducing a wider variety of propanoic acid-derived side chains.

Caption: General workflow for the synthesis via N-Alkylation.

Detailed Experimental Protocol (Hypothetical, based on similar reactions):

-

Reaction Setup: A mixture of N-methylpiperazine (1.1 eq), 3-bromopropanoic acid (1.0 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq) is suspended in a polar aprotic solvent like acetonitrile or DMF.

-

Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for 8-12 hours. Reaction progress is monitored by TLC.

-

Work-up and Isolation: Upon completion, the inorganic salts are filtered off, and the solvent is removed in vacuo. The residue is then taken up in water and the pH is adjusted to neutral. The aqueous layer is washed with a nonpolar solvent (e.g., dichloromethane) to remove any unreacted starting material. The aqueous layer is then acidified, and the product is extracted with a suitable organic solvent. The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.

-

Salt Formation: The dihydrochloride salt is prepared as described in Method 1.

Causality Behind Experimental Choices:

-

The use of a base is essential to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the piperazine nitrogen and render it non-nucleophilic.

-

Polar aprotic solvents are preferred as they can dissolve the reactants and facilitate the S_N2 reaction without interfering with the nucleophile.

Synthesis of Structural Analogs

The synthesis of structural analogs of 3-(4-methylpiperazin-1-yl)propanoic acid can be achieved by modifying the N-substituent on the piperazine ring or by altering the propanoic acid side chain.

Variation of the N-Substituent

A diverse library of analogs can be generated by starting with different N-monosubstituted piperazines. For instance, N-arylpiperazines can be synthesized via the Buchwald-Hartwig amination or by reacting anilines with bis(2-chloroethyl)amine.[7] These N-substituted piperazines can then be subjected to either the Michael addition or N-alkylation protocols described above.

Example Analogs:

-

3-(4-Phenylpiperazin-1-yl)propanoic acid

-

3-(4-Benzylpiperazin-1-yl)propanoic acid

-

3-(4-Ethylpiperazin-1-yl)propanoic acid

Modification of the Propanoic Acid Moiety

The propanoic acid side chain can also be modified. For example, using substituted acrylic acids in the Michael addition or different 3-halocarboxylic acids in the N-alkylation can introduce substituents on the aliphatic chain.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds must be confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Purpose | Expected Observations for 3-(4-Methylpiperazin-1-yl)propanoic acid |

| ¹H NMR | To determine the proton environment of the molecule. | Signals corresponding to the N-methyl group, the piperazine ring protons, and the methylene protons of the propanoic acid chain. |

| ¹³C NMR | To identify the number and type of carbon atoms. | Resonances for the N-methyl carbon, the carbons of the piperazine ring, the carbons of the propanoic acid chain, and the carbonyl carbon. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of the free base or a protonated molecular ion. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-N stretching. |

| Elemental Analysis | To determine the elemental composition. | The percentage of C, H, N, and O should be within ±0.4% of the calculated values. |

Biological Evaluation and Structure-Activity Relationships (SAR)

Piperazine derivatives are known to exhibit a wide range of biological activities. The specific activity of 3-(4-methylpiperazin-1-yl)propanoic acid and its analogs would need to be determined through a battery of in vitro and in vivo assays tailored to the therapeutic area of interest. Based on the broader class of piperazine compounds, potential activities could include:

-

Anticancer Activity: Many piperazine derivatives have shown potent anticancer effects.[1] Assays such as the MTT assay against various cancer cell lines would be a primary screening method.

-

Antimicrobial Activity: The piperazine scaffold is present in several antimicrobial agents.[8] Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi would be appropriate.

-

Receptor Binding Assays: Arylpiperazine derivatives are well-known ligands for various G-protein coupled receptors (GPCRs), including serotonergic and adrenergic receptors.[9] Radioligand binding assays can determine the affinity and selectivity of the analogs for specific receptor subtypes.

Structure-Activity Relationship Insights

The structural modifications of the 3-(4-methylpiperazin-1-yl)propanoic acid core can have a significant impact on biological activity.

Caption: Key structural modification points and their potential impact on biological activity.

-

N-Substituent: The nature of the substituent on the piperazine nitrogen is often a key determinant of pharmacological activity and selectivity. For instance, small alkyl groups like methyl may confer different properties compared to larger aryl or benzyl groups. Aryl substituents can engage in pi-stacking interactions with aromatic residues in target proteins, potentially increasing binding affinity.[9]

-

Propanoic Acid Chain: The carboxylic acid group provides a key hydrogen bond donor and acceptor, which can be crucial for target engagement. Esterification or amidation of the carboxylic acid can modulate the compound's polarity, membrane permeability, and metabolic stability, effectively creating prodrugs.

Conclusion

This compound and its structural analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic routes to these compounds are well-established and amenable to the generation of diverse chemical libraries. A thorough understanding of the structure-activity relationships, guided by systematic biological evaluation, will be crucial in unlocking the full therapeutic potential of this important class of molecules. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and exploration of these compounds in the pursuit of new medicines.

References

-

Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. ACS Publications. [Link]

-

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. PubChem. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]

-

The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. [Link]

-

Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]

-

pK a values of common substituted piperazines. ResearchGate. [Link]

-

Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Royal Society of Chemistry. [Link]

- Ester of Michael addition homopolymers of acrylic acid.

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-